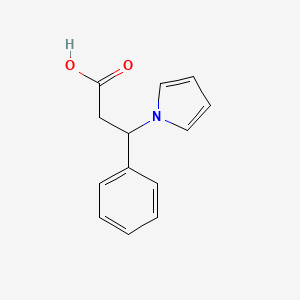

3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid

Description

Significance of Pyrrole (B145914) and Propanoic Acid Moieties as Core Chemical Scaffolds

The foundational components of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid, the pyrrole and propanoic acid moieties, are independently recognized as "privileged scaffolds" in medicinal chemistry. This designation is attributed to their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.

The pyrrole ring is a five-membered aromatic heterocycle that is a core component of many natural products, including heme, chlorophyll, and vitamin B12. In synthetic medicinal chemistry, the pyrrole nucleus is valued for its ability to engage in various biological interactions. Its aromaticity and the presence of a nitrogen atom allow for a range of substitutions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Pyrrole derivatives have been shown to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comrsc.org The versatility of the pyrrole scaffold allows it to serve as a building block for compounds that can modulate the function of enzymes and receptors. eurekaselect.comnih.gov

Similarly, the propanoic acid moiety , particularly in the form of arylpropanoic acids, is a well-established pharmacophore. orientjchem.org This structural class is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. orientjchem.org The carboxylic acid group is crucial for the anti-inflammatory activity of these compounds, often by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org Beyond inflammation, propanoic acid derivatives have been investigated for a range of other biological effects, including antimicrobial and anticancer activities. orientjchem.orgresearchgate.net The presence of this acidic functional group can also influence a molecule's solubility and pharmacokinetic profile.

The combination of these two powerful moieties in a single molecule, as seen in this compound, creates a hybrid scaffold with the potential for synergistic or novel biological activities.

Research Context and Scope for this compound

Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. However, its structural components strongly suggest a fertile ground for investigation. The compound can be viewed as a novel derivative within the broader class of arylpropanoic acids, distinguished by the presence of a pyrrole substituent at the 3-position.

The primary research context for this compound is therefore exploratory, aiming to synthesize and characterize the molecule and to conduct initial screenings for biological activity. The scope of such research would logically be guided by the known properties of its constituent parts. Key areas of initial investigation would likely include its potential as an anti-inflammatory, analgesic, antimicrobial, or anticancer agent.

Below is a data table outlining the basic chemical properties of this compound, derived from available chemical databases.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Note: Data is based on computational predictions and information from chemical databases for the specified structure. uni.lu

The synthesis of this compound would likely involve established methods in organic chemistry, potentially through the addition of pyrrole to a cinnamic acid derivative or by constructing the propanoic acid chain on a pyrrole-phenyl precursor. Characterization would involve standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Overview of Key Research Avenues for Related Pyrrole-Substituted Propanoic Acid Derivatives

While research on this compound itself is nascent, the broader family of pyrrole-substituted propanoic acid derivatives has been the subject of various studies. These investigations provide a roadmap for potential research avenues for the title compound.

Anti-inflammatory and Analgesic Activity: Given the prevalence of arylpropanoic acids as NSAIDs, a primary avenue of research for related compounds has been the investigation of their anti-inflammatory and analgesic properties. orientjchem.org For example, derivatives of pyrrole-alkanoic acids have been synthesized and evaluated as inhibitors of enzymes in the inflammatory cascade, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov The research in this area often involves modifying the substitution pattern on the pyrrole ring and the phenyl group to optimize potency and selectivity.

Antimicrobial and Antifungal Activity: The pyrrole moiety is a component of many natural and synthetic antimicrobial agents. Consequently, researchers have explored the antibacterial and antifungal potential of pyrrole-propanoic acid derivatives. Studies have shown that the introduction of different substituents on the pyrrole and phenyl rings can lead to compounds with significant activity against various bacterial and fungal strains. nih.gov For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with promising activity against multidrug-resistant pathogens. nih.gov

Anticancer Activity: The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrole-containing compounds have shown considerable promise. nih.gov Research into pyrrole-substituted propanoic acids and related structures has explored their ability to induce apoptosis in cancer cells and to inhibit tumor growth. For example, β-phenylalanine derivatives incorporating various heterocyclic moieties, including pyrrole, have been synthesized and evaluated for their antiproliferative effects in lung cancer models. nih.gov

The table below summarizes some research findings on related pyrrole-substituted propanoic acid derivatives, highlighting the diversity of their potential applications.

| Derivative Class | Research Focus | Key Findings |

| Pyrrole Alkanoic Acids | Anti-inflammatory | Identification of submicromolar inhibitors of mPGES-1. nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | Antimicrobial | High activity against Candida albicans and inhibition of E. coli and S. aureus. mdpi.com |

| β-Phenylalanine Derivatives with Pyrrole Moiety | Anticancer | Identification of compounds with potent antiproliferative activity in lung cancer cell lines. nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial | Structure-dependent activity against ESKAPE group bacteria and drug-resistant fungi. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-pyrrol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJWRQSFZOJOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75391-17-2 | |

| Record name | 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenyl 3 1h Pyrrol 1 Yl Propanoic Acid and Its Analogues

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation in Pyrrole-Propanoic Acid Systems

The construction of the 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid scaffold necessitates the strategic formation of the pyrrole (B145914) ring and the carbon backbone of the propanoic acid side chain, as well as the crucial C-N bond linking these two moieties.

Classical and Modern Approaches to Pyrrole Ring Construction (e.g., Paal-Knorr, Hantzsch, Cycloaddition Reactions)

The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available that can be adapted for the synthesis of N-substituted pyrroles.

The Paal-Knorr synthesis is a prominent and straightforward method for forming the pyrrole ring, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.in For the synthesis of the target molecule, this would conceptually involve the reaction of a 1,4-dicarbonyl compound with a chiral 3-amino-3-phenylpropanoic acid derivative. This approach offers the advantage of directly installing the substituted propanoic acid side chain onto the pyrrole nitrogen. The reaction can be conducted under neutral or weakly acidic conditions, and the use of various catalysts, including Lewis acids, can facilitate the cyclization. wikipedia.orgorganic-chemistry.org

The Hantzsch pyrrole synthesis provides another versatile route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgcdnsciencepub.comresearchgate.net This multi-component reaction allows for the construction of highly substituted pyrroles. wikipedia.org Adapting this method for the target molecule would likely involve using a derivative of 3-amino-3-phenylpropanoic acid as the amine component. The reaction typically proceeds through the formation of an enamine intermediate, followed by nucleophilic attack on the α-haloketone and subsequent cyclization and dehydration. wikipedia.org

Cycloaddition reactions represent a modern and powerful tool for pyrrole synthesis. For instance, [3+2] cycloaddition reactions using tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes can yield substituted pyrroles. nih.gov A plausible strategy for the target molecule could involve the reaction of TosMIC with a derivative of cinnamic acid. Furthermore, Diels-Alder reactions of N-arylpyrroles with aryne intermediates, generated from diaryliodonium salts, have been reported for the synthesis of complex pyrrole structures. mdpi.com

Table 1: Comparison of Pyrrole Synthesis Methods

| Method | Key Reactants | General Advantages | Potential for Target Molecule Synthesis |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Simplicity, good yields, direct N-substitution. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in | High potential by using a chiral 3-amino-3-phenylpropanoic acid derivative. |

| Hantzsch Synthesis | β-Ketoester, Primary amine, α-Haloketone | Multi-component, access to highly substituted pyrroles. wikipedia.orgcdnsciencepub.com | Feasible with a 3-amino-3-phenylpropanoic acid derivative as the amine source. |

| Cycloaddition Reactions | e.g., TosMIC and alkene | High regioselectivity, access to functionalized pyrroles. nih.gov | Could be employed to construct the pyrrole ring with subsequent side-chain attachment. |

Synthesis of the Propanoic Acid Side Chain via Advanced Organic Reactions

The synthesis of the 3-phenyl-3-aminopropanoic acid precursor is a critical step. Asymmetric synthesis methodologies are paramount to control the stereochemistry of the chiral center. One effective approach is the asymmetric Michael addition . For instance, the conjugate addition of a nitrogen nucleophile to a cinnamic acid derivative, catalyzed by a chiral organocatalyst, can provide the desired β-amino acid precursor with high enantioselectivity.

Furthermore, the synthesis of β-amino acids can be achieved through various other advanced organic reactions, including the use of chiral auxiliaries, enantioselective hydrogenation of enamines, and biocatalytic methods. The choice of method will depend on the desired stereoisomer and the compatibility with subsequent reaction steps.

Stereo- and Regioselective Synthesis of this compound

Achieving high stereo- and regioselectivity is the most critical aspect of synthesizing this compound.

Stereoselectivity at the C3 position of the propanoic acid chain must be established early in the synthesis, for example, through the asymmetric synthesis of the 3-amino-3-phenylpropanoic acid precursor as mentioned above. Maintaining this stereochemical integrity throughout the subsequent pyrrole-forming reaction is crucial. The Paal-Knorr reaction, when carried out under mild conditions, is generally expected to preserve the stereochemistry of the amine component.

Regioselectivity in pyrrole synthesis is also a key consideration. While the Paal-Knorr and Hantzsch syntheses with a pre-functionalized amine ensure the desired N-substitution, other methods may require directing groups to achieve the correct isomer. For instance, in the functionalization of a pre-formed pyrrole ring, the inherent reactivity of pyrrole favors substitution at the C2 and C5 positions. Therefore, direct introduction of the 3-phenyl-3-propanoic acid moiety at the C3 position of an existing pyrrole ring is challenging and would require specialized strategies, such as the use of blocking groups or directed C-H activation. acs.org Recent advances in rhodium-catalyzed C-H arylation have shown promise for achieving β-selective (C3) functionalization of pyrroles. acs.org

Functional Group Interconversions and Protective Group Methodologies for Pyrrole-Propanoic Acid Compounds

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure the desired reaction outcome.

The carboxylic acid group of the propanoic acid side chain may need to be protected, for example, as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent it from interfering with the pyrrole formation reaction. This ester can then be hydrolyzed in the final step to yield the desired carboxylic acid.

The pyrrole nitrogen itself can be protected, although in the context of the target molecule, the propanoic acid side chain is directly attached to it. However, in alternative synthetic strategies where the side chain is introduced later, protecting the pyrrole nitrogen with groups like sulfonyl or Boc can be necessary to control reactivity and regioselectivity during functionalization of the pyrrole ring. The choice of protecting group is critical and must be compatible with the reaction conditions and easily removable without affecting other parts of the molecule.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrrole Derivatives

The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key principles include the use of renewable starting materials, atom economy, and the use of environmentally benign solvents and catalysts.

For the synthesis of this compound, several green approaches can be considered. The Paal-Knorr reaction can be performed under solvent-free conditions or in greener solvents like water. organic-chemistry.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process. rgmcet.edu.in

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. researchgate.net The Paal-Knorr and Hantzsch syntheses have been successfully adapted to microwave conditions.

Furthermore, the development of one-pot, multi-component reactions, such as the Hantzsch synthesis, aligns well with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste generation. wikipedia.org The use of biocatalysis for the stereoselective synthesis of the chiral amine precursor also represents a green and highly efficient approach.

Table 2: Application of Green Chemistry Principles in Pyrrole Synthesis

| Green Chemistry Principle | Application in Pyrrole Synthesis | Example Methodologies |

| Atom Economy | Multi-component reactions that incorporate most of the atoms from the reactants into the final product. | Hantzsch pyrrole synthesis, [3+2] cycloaddition reactions. wikipedia.orgnih.gov |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or performing reactions under solvent-free conditions. | Aqueous Paal-Knorr reaction, microwave-assisted synthesis without solvent. organic-chemistry.orgresearchgate.net |

| Use of Catalysis | Employing reusable heterogeneous catalysts or highly efficient organocatalysts to minimize waste. | Solid acid catalysts for Paal-Knorr, organocatalyzed asymmetric Michael additions. rgmcet.edu.in |

| Energy Efficiency | Utilizing microwave irradiation or conducting reactions at ambient temperature to reduce energy consumption. | Microwave-assisted Paal-Knorr and Hantzsch syntheses. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 3 1h Pyrrol 1 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, would provide detailed information about the chemical environment of each atom, the connectivity between atoms, and the stereochemistry of the molecule.

Specifically for 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid, NMR analysis would be essential to:

Confirm the presence and integration of protons on the phenyl and pyrrole (B145914) rings, as well as the propanoic acid chain.

Establish the connectivity between the phenyl, pyrrole, and propanoic acid moieties.

Provide insight into the conformational preferences of the molecule in solution.

However, a thorough search of scientific literature and spectral databases did not yield any publicly available experimental NMR data for this compound.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

For this compound, with a molecular formula of C₁₃H₁₃NO₂, the expected monoisotopic mass is 215.0946 g/mol . While experimental mass spectrometry data, including fragmentation patterns, are not available in the reviewed literature, predicted collision cross section (CCS) values have been calculated. uni.lu These predictions offer theoretical data for different adducts of the molecule, which can be useful for future analytical work. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 216.10192 | 148.1 |

| [M+Na]⁺ | 238.08386 | 154.2 |

| [M-H]⁻ | 214.08736 | 152.0 |

| [M+NH₄]⁺ | 233.12846 | 165.7 |

| [M+K]⁺ | 254.05780 | 151.2 |

| [M+H-H₂O]⁺ | 198.09190 | 140.6 |

| [M+HCOO]⁻ | 260.09284 | 169.4 |

| [M+CH₃COO]⁻ | 274.10849 | 183.9 |

| [M+Na-2H]⁻ | 236.06931 | 151.2 |

| [M]⁺ | 215.09409 | 147.1 |

| [M]⁻ | 215.09519 | 147.1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, one would expect to observe characteristic vibrational bands for:

The carboxylic acid O-H and C=O stretches.

The aromatic C-H and C=C stretches of the phenyl and pyrrole rings.

The aliphatic C-H stretches of the propanoic acid backbone.

Despite the utility of these techniques, no experimental IR or Raman spectra for this compound have been found in the public domain.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination (if available)

A search of crystallographic databases and scientific literature did not reveal any published X-ray crystal structures for this compound. Therefore, information regarding its precise solid-state molecular architecture is currently unavailable.

Theoretical and Computational Chemistry Studies of 3 Phenyl 3 1h Pyrrol 1 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and conformational analysis of molecules. For 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid, DFT calculations would be instrumental in identifying the most stable conformations, which are governed by the rotational freedom around the single bonds connecting the phenyl, pyrrol, and propanoic acid moieties.

The conformational landscape of this molecule is primarily defined by the dihedral angles between the planes of the phenyl and pyrrol rings, as well as the orientation of the carboxylic acid group. By performing a potential energy surface scan, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The relative energies of these conformers dictate their population distribution at a given temperature.

Furthermore, DFT calculations provide a detailed picture of the electronic structure. Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular electrostatic potential (MEP) maps can also be generated from the electronic structure calculations. These maps illustrate the charge distribution within the molecule and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyrrol ring, indicating these as potential sites for electrophilic attack.

Quantum Chemical Descriptors and Local Atomic Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical behavior. These descriptors are essential for understanding and predicting the reactivity of this compound. Global descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a general overview of the molecule's reactivity.

Local atomic reactivity indices, on the other hand, pinpoint the reactivity of specific atoms or functional groups within the molecule. Fukui functions and dual descriptors are powerful tools for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, these indices would likely highlight the carbon atoms of the pyrrole (B145914) ring and the carbonyl carbon of the carboxylic acid as being particularly susceptible to certain types of reactions.

The following table illustrates the types of quantum chemical descriptors that can be calculated, although specific values for this compound are not available in published literature.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released upon gaining an electron |

| Electronegativity | χ | (IP + EA) / 2 | Tendency to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | χ2 / (2η) | Measure of electrophilic power |

Computational Modeling of Reaction Mechanisms and Energetics of Transformations

Computational modeling is a powerful technique for elucidating the mechanisms of chemical reactions and determining the energetics of molecular transformations. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. By mapping the reaction pathway, researchers can identify transition states, intermediates, and the activation energies associated with each step.

For instance, the synthesis of related pyrrole compounds has been investigated using DFT calculations to understand the reaction mechanism. mdpi.comnih.govnih.gov Such studies can reveal the step-by-step process of bond formation and breaking, and the calculated activation energies can predict the feasibility and rate of the reaction under different conditions. The solvent effects on the reaction can also be modeled using various solvation models, providing a more realistic picture of the reaction in a particular medium.

The energetics of transformations, such as tautomerization or isomerization, can also be computationally explored. For this compound, this could involve studying the proton transfer between the carboxylic acid group and the pyrrole nitrogen, or the rotation around the single bonds leading to different conformers. The calculated energy barriers for these transformations provide insights into the dynamic behavior of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling of Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural features. jocpr.com This is achieved by establishing a mathematical relationship between a set of molecular descriptors and a specific property of interest. wiley.com For this compound, QSPR models could be developed to predict various physicochemical properties, such as solubility, boiling point, or partitioning coefficient (logP).

The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These can be categorized into several types:

0D descriptors: atom counts, molecular weight.

1D descriptors: constitutional descriptors (e.g., number of specific functional groups).

2D descriptors: topological indices that describe the connectivity of atoms.

3D descriptors: geometric descriptors that depend on the 3D conformation of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. The quality of the model is assessed through various validation techniques to ensure its predictive power.

For the class of aryl propanoic acids, QSPR studies have been employed to predict their biological activities and physicochemical properties. jocpr.com While a specific QSPR model for this compound is not documented, the general approach would involve a similar methodology.

The following table provides examples of molecular descriptors that would be relevant for a QSPR study of this compound.

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

By leveraging these computational techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its rational design and application in various scientific and technological fields.

Advanced Synthetic Applications and Chemical Scaffold Design Utilizing the 3 Phenyl 3 1h Pyrrol 1 Yl Propanoic Acid Moiety

3-Phenyl-3-(1H-pyrrol-1-yl)propanoic Acid as a Precursor to Novel Organic Architectures (e.g., β-lactams)

The structural backbone of this compound is analogous to that of a β-amino acid, making it a valuable precursor for the synthesis of β-lactams (azetidin-2-ones). These four-membered heterocyclic rings are core components of widely used antibiotics and also serve as versatile synthetic intermediates. The synthesis of β-lactams from β-amino acid derivatives can be achieved through various cyclization strategies. nih.gov For instance, a common method involves the activation of the carboxylic acid group followed by intramolecular nucleophilic attack. In a related example, 3-(benzylamino)-3-phenylpropanoic acid has been successfully cyclized to its corresponding β-lactam in the presence of phenylphosphonic dichloride and triethylamine. nih.gov This approach could be adapted for this compound, although the specific reaction conditions would need to be optimized.

Another powerful method for β-lactam synthesis is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. organic-chemistry.orgrsc.org While not a direct cyclization of the propanoic acid, this method highlights the versatility of β-lactam synthesis from various precursors. For this compound, a synthetic route could be envisioned where the propanoic acid is first converted to a suitable precursor for either cyclization or a Staudinger-type reaction. The following table summarizes potential synthetic routes to β-lactams from β-amino acid precursors, which could be theoretically applied to this compound.

| Cyclization Method | Reagents | Description | Potential Application |

| Carboxylic Acid Activation | Phenylphosphonic dichloride, Triethylamine | The carboxylic acid is activated, allowing for intramolecular nucleophilic attack by the amino group to form the β-lactam ring. nih.gov | Direct cyclization of the propanoic acid derivative. |

| Staudinger Synthesis | Ketenes, Imines | A [2+2] cycloaddition reaction that forms the β-lactam ring in a single step. organic-chemistry.org | The propanoic acid could be converted into a suitable ketene or imine precursor. |

| Intramolecular C-N Coupling | Copper(I) catalyst | An intramolecular coupling of an amide with a vinyl bromide to form the β-lactam ring. | The propanoic acid could be functionalized to an appropriate substrate for this reaction. |

| N1-C4 Cyclization | Base | A biomimetic process that involves the ring closure of substituted hydroxamates. nih.gov | The propanoic acid could be converted to a β-halohydroxamate for base-induced cyclization. |

Rational Design and Synthesis of Functionalized Pyrrole-Propanoic Acid Hybrid Scaffolds

The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. biolmolchem.comnih.govnih.govrsc.orguctm.edu The rational design of new therapeutic agents often involves the combination of different pharmacophores into a single hybrid molecule. The this compound structure is an excellent starting point for creating such hybrids. By systematically modifying different parts of the molecule, chemists can fine-tune its physicochemical properties and biological activity.

For example, the phenyl ring can be substituted with various functional groups to enhance binding to a biological target or to improve pharmacokinetic properties. Similarly, the pyrrole ring can be functionalized to introduce additional interaction points. The synthesis of new N,N-disubstituted β-amino acids and their derivatives with thiazole (B1198619) and other heterocyclic fragments has been reported, demonstrating the feasibility of creating complex hybrid molecules from a β-amino acid core. nih.gov The design of these molecules is often guided by computational methods, such as molecular docking and QSAR studies, to predict their biological activity before synthesis.

The following table outlines some rational design strategies for functionalizing the pyrrole-propanoic acid scaffold.

| Molecular Component | Modification Strategy | Potential Therapeutic Goal | Example of Functional Group |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Enhance binding affinity, improve metabolic stability | Halogens, methoxy (B1213986) groups, nitro groups |

| Pyrrole Ring | Substitution at C2, C3, C4, or C5 positions | Modulate electronic properties, introduce new binding interactions | Alkyl chains, aromatic rings, amides |

| Propanoic Acid Chain | Esterification or amidation of the carboxylic acid | Improve cell permeability, create prodrugs | Ethyl ester, benzylamide |

| Chiral Center | Control of stereochemistry | Enhance target selectivity, reduce off-target effects | Synthesis of single enantiomers |

Exploiting the Pyrrole-Propanoic Acid Skeleton in Scaffold-Based Library Synthesis

Combinatorial chemistry and library synthesis are powerful tools in drug discovery for rapidly generating a large number of diverse compounds for high-throughput screening. nih.gov The this compound skeleton is well-suited for this approach due to its multiple points of diversification. An efficient strategy for the solution-phase parallel synthesis of a library of tetrasubstituted pyrrole amides has been described, which involves a microwave-assisted Paal-Knorr reaction followed by aminolysis. acs.org This methodology could be adapted to the this compound scaffold.

A hypothetical library synthesis could start from a multi-component reaction involving a substituted benzaldehyde, a primary amine (to form the pyrrole ring), and a β-ketoester, followed by further functionalization. This would allow for the introduction of diversity at multiple positions in the molecule. For example, by varying the benzaldehyde, different substituents can be introduced on the phenyl ring. By using a variety of primary amines, different groups can be placed on the pyrrole nitrogen. Finally, the carboxylic acid group can be converted to a range of amides or esters.

The table below illustrates a possible combinatorial approach for generating a library based on the pyrrole-propanoic acid scaffold.

| Reaction Step | Variable Component | Source of Diversity | Resulting Modification |

| Multi-component Pyrrole Synthesis | Substituted Benzaldehydes | Aromatic aldehydes with different functional groups | Varied substitution on the phenyl ring |

| Multi-component Pyrrole Synthesis | Primary Amines | A diverse set of primary amines | Varied substituents on the pyrrole nitrogen |

| Amide Coupling | Carboxylic Acid and various Amines | A library of primary and secondary amines | A diverse set of amides at the propanoic acid terminus |

| Esterification | Carboxylic Acid and various Alcohols | A library of alcohols | A diverse set of esters at the propanoic acid terminus |

Strategies for Asymmetric Synthesis of Chiral Derivatives

The carbon atom at the 3-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Since the biological activity of chiral molecules often resides in only one of the enantiomers, the development of asymmetric synthetic methods to produce enantiomerically pure compounds is crucial. Several strategies have been developed for the asymmetric synthesis of α- and β-amino acids. ineosopen.orgnih.gov

One common approach is the use of chiral auxiliaries. For example, 3-aminopropanoic acid derivatives can be prepared enantioselectively through the electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. rsc.org This method allows for the stereocontrolled introduction of the amino group (or a precursor). Another powerful method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.gov These complexes can be used to asymmetrically synthesize a wide variety of α-amino acids. While this method is primarily for α-amino acids, similar principles of using chiral metal complexes can be applied to the synthesis of chiral β-amino acids.

Photoredox catalysis has also emerged as a powerful tool for the asymmetric synthesis of unnatural amino acids. rsc.org These methods often involve the generation of a radical species that then adds to a chiral acceptor molecule. The following table compares some of the key strategies for the asymmetric synthesis of chiral amino acids that could be adapted for this compound.

| Asymmetric Strategy | Key Principle | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. rsc.org | Reliable and often provides high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. | Highly efficient and atom-economical. | Development of a suitable catalyst can be challenging. |

| Chiral Ni(II) Complexes | A chiral ligand coordinates to a metal center, creating a chiral environment for the reaction. nih.gov | High stereocontrol and applicable to a wide range of substrates. | Stoichiometric use of the metal complex may be required in some cases. |

| Photoredox Catalysis | A photocatalyst generates a radical species that reacts with a chiral substrate under mild conditions. rsc.org | Can be used to form challenging C-C bonds. | May require specialized equipment and optimization of reaction conditions. |

Structure Reactivity and Structure Function Relationship Studies of 3 Phenyl 3 1h Pyrrol 1 Yl Propanoic Acid Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity and Selectivity

No systematic studies detailing the effects of substituents on the chemical reactivity and selectivity of 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid were found in the reviewed literature. However, research on analogous structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrates that the nature and position of substituents on the aromatic rings can significantly influence the electronic properties and, consequently, the reactivity of the molecule. For instance, in related phenylpyrrole systems, electron-withdrawing or electron-donating groups on the phenyl ring are known to modulate the nucleophilicity of the pyrrole (B145914) ring and the acidity of the carboxylic acid group.

A hypothetical systematic study would involve the synthesis of derivatives with substituents (e.g., -OCH₃, -Cl, -NO₂) at various positions on the phenyl ring. The impact of these substituents on reaction rates, for example in esterification or amidation reactions, could be quantified. This would allow for the generation of Hammett plots to correlate electronic effects with reactivity.

Interactive Data Table: Hypothetical Substituent Effects on Reactivity

Lacking specific experimental data, the following table is for illustrative purposes to show how such data would be presented.

| Substituent (Position) | Reaction Rate (Relative to Unsubstituted) | Selectivity (Product A vs. Product B) |

| H | 1.00 | 50:50 |

| p-OCH₃ | 1.50 | 60:40 |

| m-OCH₃ | 1.10 | 52:48 |

| p-Cl | 0.75 | 45:55 |

| p-NO₂ | 0.40 | 30:70 |

Influence of Stereochemistry on Reaction Outcomes

The carbon atom to which the phenyl and pyrrole groups are attached is a chiral center, meaning this compound can exist as (R)- and (S)-enantiomers. While no specific studies on the stereochemical influence on the reaction outcomes of this compound were identified, research on other chiral aryl-propanoic acids shows that stereochemistry is crucial. For many biologically active molecules, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

In terms of chemical reactivity, the use of a single enantiomer of this compound in reactions with other chiral molecules would be expected to proceed diastereoselectively. For example, the reaction of the (S)-enantiomer with a chiral amine to form an amide would likely result in unequal amounts of the (S,S) and (S,R) diastereomeric products. This is a fundamental principle in stereoselective synthesis.

Computational Predictions and Experimental Verification of Structure-Reactivity Correlations

There is a lack of published research combining computational predictions and experimental verification for the structure-reactivity correlations of this compound. However, computational methods such as Density Functional Theory (DFT) are powerful tools for this purpose. DFT calculations could be used to model the electronic structure of the molecule and its derivatives.

For example, calculations could predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are indicative of the molecule's reactivity towards electrophiles and nucleophiles. For instance, a higher HOMO energy would suggest greater nucleophilicity. These computational predictions would then require experimental validation, for example, by correlating the calculated parameters with experimentally determined reaction rates for a series of substituted derivatives.

Analysis of Molecular Features Dictating Molecular Recognition and Binding Interactions

Molecular docking studies, a common computational technique, could be employed to predict how this molecule might bind to a protein's active site. Such studies would identify potential hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and amino acid residues. For example, the carboxylic acid moiety could form salt bridges with positively charged residues like arginine or lysine, while the phenyl group could fit into a hydrophobic pocket.

Q & A

Basic: What are the recommended synthetic routes for 3-phenyl-3-(1H-pyrrol-1-yl)propanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step organic reactions starting with pyrazole or pyrrole derivatives. For example:

- Step 1: Functionalization of the pyrrole ring via alkylation or substitution reactions to introduce the phenyl group.

- Step 2: Coupling with a propanoic acid backbone using reagents like acryloyl chloride or Michael addition protocols.

- Step 3: Acidic or basic hydrolysis to finalize the carboxylic acid group.

Critical factors include:

- Catalyst selection (e.g., palladium for cross-coupling reactions) .

- Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .

- Temperature control (higher temps for cyclization, lower for stereosensitive steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.